Uranium trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

10025-93-1 |

|---|---|

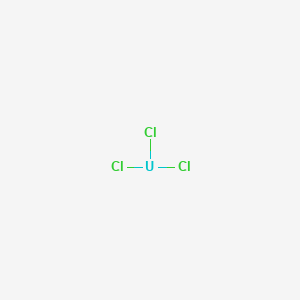

Molecular Formula |

UCl3 Cl3U |

Molecular Weight |

344.38 g/mol |

IUPAC Name |

trichlorouranium |

InChI |

InChI=1S/3ClH.U/h3*1H;/q;;;+3/p-3 |

InChI Key |

SAWLVFKYPSYVBL-UHFFFAOYSA-K |

SMILES |

Cl[U](Cl)Cl |

Canonical SMILES |

Cl[U](Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Crystal Structure of Uranium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of uranium trichloride (B1173362) (UCl₃), a compound of significant interest in applications ranging from molten salt reactors to actinide processing and spent nuclear fuel reprocessing.[1][2] This document summarizes key crystallographic data, details experimental protocols for its synthesis and analysis, and presents visualizations of its structure and the workflow for its characterization.

Crystallographic Data

Uranium trichloride crystallizes in the hexagonal system, belonging to the P6₃/m space group.[2][3] The uranium atom is nine-coordinate, surrounded by nine chlorine atoms in a tricapped trigonal prismatic geometry.[4][5] This coordination environment is a key feature of its solid-state structure.[2]

Lattice Parameters

The lattice parameters of UCl₃ have been determined by various studies, primarily using X-ray and neutron diffraction techniques. The values are consistent across different reports, with minor variations.

| Parameter | Value (Å) | Source |

| a | 7.441 ± 0.001 | [6] |

| c | 4.322 ± 0.001 | [6] |

| a | 7.443 ± 0.003 | [6] |

| c | 4.321 ± 0.003 | [6] |

| a | 7.50 | [7] |

| c | 4.29 | [7] |

| a | 7.518 | [8] |

| c | 4.255 | [8] |

Cell Properties

| Property | Value | Source |

| Crystal System | Hexagonal | [7][8] |

| Space Group | P6₃/m | [2][3] |

| Formula Units per Cell (Z) | 2 | [2][6] |

| Cell Volume | 207.2 ų | [6] |

| Density (X-ray) | 5.52 g/cm³ | [6] |

Atomic Coordinates and Bond Distances

The uranium atom occupies a specific Wyckoff position within the unit cell, leading to distinct bond distances with the surrounding chlorine atoms.

Atomic Positions (Fractional Coordinates) [7]

| Atom | Wyckoff Position | x | y | z |

| U | 2c | 2/3 | 1/2 | 0.337004 |

| Cl | 6h | 0.609988 | 1/2 | 0.911878 |

Uranium-Chlorine Bond Distances

| Bond | Distance (Å) | Multiplicity | Source |

| U-Cl | 2.89 - 3.01 | - | [7] |

| U-Cl | 2.90 - 2.98 | - | [7] |

| U-Cl | 2.91 | 6 | [9] |

| U-Cl | 2.96 | 3 | [9] |

Experimental Protocols

The determination of the crystal structure of this compound involves two key stages: the synthesis of high-purity UCl₃ and its subsequent analysis using diffraction techniques.

Synthesis of this compound

Several methods have been established for the synthesis of UCl₃.

-

Reaction of Uranium Metal with Hydrogen Chloride: this compound can be prepared by reacting uranium metal with hydrogen chloride gas at temperatures between 250°C and 300°C.[6]

-

Reduction of Uranium Tetrachloride (UCl₄):

-

Gas-Solid Reaction with Ammonium (B1175870) Chloride: A newer method involves the chlorination of uranium hydride (UH₃) using ammonium chloride (NH₄Cl) vapor. This process is carried out in a vertical tube furnace and requires a subsequent heating step to 650°C to decompose an intermediate uranium ammonium chloride complex to yield UCl₃.[10]

Crystal Structure Analysis

-

X-Ray Diffraction (XRD): Powder X-ray diffraction is a primary technique for determining the crystal structure, lattice parameters, and phase purity of UCl₃.[1][11] Samples are typically sealed in a capillary in a dry box to prevent hydration.[12]

-

Neutron Diffraction: Neutron diffraction studies have been crucial in refining the crystal structure of UCl₃, particularly in accurately locating the chlorine atoms.[1][7] These experiments are often performed on powder samples and can be conducted at various temperatures to study thermal expansion.[1] For instance, in-situ high-temperature neutron diffraction has been used to observe the crystal structure evolution from room temperature to its melting point.[1][2]

Visualizations

Coordination of Uranium in UCl₃

The following diagram illustrates the 9-coordinate, tricapped trigonal prismatic geometry of the uranium atom in the this compound crystal structure.

Caption: Coordination geometry of the Uranium atom in the UCl₃ crystal structure.

Experimental Workflow for UCl₃ Crystal Structure Analysis

This flowchart outlines the general experimental procedure for the synthesis and structural characterization of this compound.

References

- 1. osti.gov [osti.gov]

- 2. Crystal Structure Evolution of UCl3 from Room Temperature to Melting - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 5. Uranium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 8. mp-23208: UCl3 (hexagonal, P6_3/m, 176) [legacy.materialsproject.org]

- 9. Materials Data on UCl3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 10. Gas–solid synthesis of UCl3 using ammonium chloride and uranium hydride | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. scispace.com [scispace.com]

uranium trichloride solubility in organic solvents

An In-Depth Technical Guide to the Solubility of Uranium Trichloride (B1173362) in Organic Solvents

Introduction

Uranium trichloride (UCl₃) is a significant compound in the field of actinide chemistry, serving as a crucial starting material for the synthesis of various organometallic and coordination complexes, and as a component in pyrochemical reprocessing of spent nuclear fuel.[1][2][3] Its utility is, however, intrinsically linked to its solubility characteristics in non-aqueous media. As an air- and moisture-sensitive substance, the dissolution of this compound is not a simple process and is highly dependent on the nature of the solvent. This guide provides a comprehensive overview of the solubility of UCl₃ in organic solvents, focusing on the underlying chemical principles, qualitative solubility data, and a detailed experimental protocol for its determination. Due to the reactive nature of UCl₃, quantitative solubility data is scarce in publicly available literature; therefore, this document emphasizes the qualitative aspects and the methodologies for obtaining such critical data in a research setting.

Qualitative Solubility Overview

The solubility of this compound in organic solvents is primarily dictated by the solvent's ability to act as a Lewis base and form stable adducts with the uranium(III) center. Solvents that can effectively coordinate to the metal ion will facilitate dissolution, while non-coordinating or protic solvents will either fail to dissolve the salt or react with it. The following table summarizes the known qualitative solubility of UCl₃ in a range of common organic solvents.

| Solvent | Chemical Formula | Type | Solubility | Notes |

| Tetrahydrofuran (B95107) (THF) | C₄H₈O | Polar Aprotic | Soluble | Dissolution occurs via the formation of soluble adducts, such as UCl₃(THF)x.[4] |

| Pyridine (B92270) | C₅H₅N | Polar Aprotic | Soluble | Forms well-defined, soluble molecular complexes like [UCl₃(py)₄]₂.[5][6] |

| Acetic Acid | CH₃COOH | Protic | Soluble | The nature of the interaction may involve reaction. |

| Acetonitrile (B52724) | CH₃CN | Polar Aprotic | Soluble | Forms solvates. Hydrated forms of UCl₃ can be synthesized from acetonitrile solutions.[2] |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble | Inferred from the behavior of the analogous UCl₄, which dissolves in Lewis basic solvents.[7][8] |

| Acetone | CH₃COCH₃ | Polar Aprotic | Insoluble | |

| Benzene (B151609) | C₆H₆ | Nonpolar | Insoluble | |

| Carbon Tetrachloride | CCl₄ | Nonpolar | Insoluble | |

| Chloroform | CHCl₃ | Polar Aprotic | Insoluble | |

| Methanol | CH₃OH | Protic | Reacts | Partial solvolysis is expected, similar to the behavior of UCl₄ with alcohols.[7] |

| Water | H₂O | Protic | Reacts | UCl₃ is hygroscopic and reacts with water. It is noted to be very soluble in water, likely with reaction.[1] |

Chemical Principles of Dissolution

The dissolution of this compound in organic solvents is a process governed by Lewis acid-base chemistry. The uranium(III) ion is a hard Lewis acid, readily accepting electron pairs from donor molecules.

-

Adduct Formation: In polar aprotic solvents with donor atoms (like oxygen in THF or nitrogen in pyridine), the primary mechanism of dissolution is the formation of coordination complexes, or adducts.[4][5] The solvent molecules act as Lewis bases, donating lone pairs of electrons to the empty orbitals of the uranium center. This complexation process overcomes the lattice energy of the solid UCl₃, allowing it to enter the solution as a solvated species. The general reaction can be represented as: UCl₃(s) + xL ⇌ --INVALID-LINK-- (where L is a coordinating solvent molecule)

-

Solvent Properties: The ability of a solvent to dissolve UCl₃ is directly related to its Lewis basicity and polarity. Stronger Lewis bases form more stable adducts, leading to higher solubility. Nonpolar solvents like benzene and carbon tetrachloride lack the ability to coordinate to the uranium ion and are therefore poor solvents for UCl₃.

-

Reactivity with Protic Solvents: Protic solvents, such as water and alcohols, can react with this compound.[1][7] These solvents can undergo solvolysis, where the solvent molecule displaces a chloride ligand, leading to the formation of new compounds and the release of HCl. This is a chemical reaction rather than a simple dissolution, and it alters the nature of the solute. It is crucial to use anhydrous solvents for true solubility studies.

Experimental Methodology for Solubility Determination

Given the air- and moisture-sensitive nature of this compound, its solubility must be determined under a controlled inert atmosphere using specialized equipment such as a glovebox or a Schlenk line.[9][10] The following is a generalized protocol for determining the solubility of UCl₃ in an organic solvent using the gravimetric method.[11][12][13]

1. Safety Precautions:

-

This compound is a radioactive and toxic material. All handling should be performed by trained personnel in a designated radiological laboratory equipped for handling alpha-emitters.

-

UCl₃ can be pyrophoric, especially as a fine powder. Strict exclusion of air and moisture is mandatory.[14][15]

-

Wear appropriate personal protective equipment (PPE), including double gloves (nitrile and/or neoprene), a flame-resistant lab coat, and safety glasses at all times.[14]

-

Work within a certified chemical fume hood or, preferably, an inert atmosphere glovebox.[16][17]

2. Equipment and Materials:

-

Inert atmosphere glovebox or Schlenk line.[9]

-

Analytical balance (readable to at least 0.1 mg).

-

Thermostatically controlled shaker or stirring plate.

-

Schlenk flasks or sealed vials.[18]

-

Gas-tight syringes and cannula for liquid transfers.[19]

-

Sintered glass filter or cannula filter.[10]

-

Pre-weighed, oven-dried sample vials.

-

High-purity, anhydrous organic solvent (degassed prior to use).

-

High-purity this compound.

3. Experimental Procedure:

-

Preparation: All glassware must be rigorously dried in an oven (e.g., at >120°C for at least 12 hours) and cooled under vacuum or in a desiccator before being introduced into the glovebox. The chosen organic solvent must be anhydrous and thoroughly degassed to remove dissolved oxygen.

-

Sample Preparation: Inside the glovebox, add an excess amount of finely ground this compound to a tared vial or Schlenk flask. The presence of excess solid is crucial to ensure that the resulting solution is saturated.

-

Solvent Addition: Add a precisely known mass or volume of the anhydrous, degassed organic solvent to the vessel containing the UCl₃.

-

Equilibration: Seal the vessel tightly and place it on a shaker or stirrer in a temperature-controlled environment. Allow the mixture to equilibrate for an extended period (e.g., 24-48 hours) to ensure that saturation is reached. The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution becomes constant.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle completely. This step is critical to avoid transferring solid particles during sampling.

-

Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a gas-tight syringe fitted with a filter to remove any suspended microparticles. Transfer the filtered solution to a pre-weighed, dry vial.

-

Gravimetric Analysis:

-

Weigh the vial containing the aliquot of the saturated solution to determine the mass of the solution.

-

Carefully evaporate the solvent under a gentle stream of inert gas or under vacuum. The temperature should be kept low to avoid decomposition of the solvated UCl₃ complex.

-

Once the solvent is removed, continue to dry the remaining solid under high vacuum to a constant mass.

-

The final mass of the vial minus its initial tare weight gives the mass of the dissolved this compound.

-

4. Data Calculation:

-

Mass of dissolved UCl₃: (Mass of vial + residue) - (Tare mass of vial)

-

Mass of solvent: (Mass of vial + solution) - (Mass of vial + residue)

-

Solubility: (Mass of dissolved UCl₃ / Mass of solvent) * 100 (expressed as g/100 g of solvent)

Alternatively, if the volume of the aliquot and the density of the solvent are known, the solubility can be expressed in other units such as g/L or mol/L.

5. Alternative Analytical Methods:

-

Spectroscopy: For colored solutions like those of UCl₃, UV-Vis spectroscopy can be a viable alternative to gravimetric analysis.[20][21][22] A calibration curve of absorbance versus concentration must first be prepared using solutions of known concentrations. The concentration of the saturated solution can then be determined by measuring its absorbance and comparing it to the calibration curve. This method requires smaller sample volumes and can be faster than the gravimetric method.

Visualizations

The following diagrams illustrate the experimental workflow for solubility determination and the key factors influencing the solubility of this compound.

Caption: Experimental workflow for determining the solubility of UCl₃.

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound in organic solvents is a complex process dominated by the formation of coordination complexes with Lewis basic solvents. While quantitative data remains elusive, a qualitative understanding indicates that polar aprotic solvents such as THF and pyridine are effective at dissolving UCl₃ through adduct formation. Conversely, nonpolar solvents are ineffective, and protic solvents tend to react with the compound. The determination of precise solubility data requires rigorous experimental techniques under inert conditions due to the high sensitivity of UCl₃ to air and moisture. The generalized protocol provided herein offers a framework for researchers to safely and accurately measure the solubility of this and other similarly reactive compounds, which is essential for advancing its application in synthesis and materials science.

References

- 1. Uranium(III) chloride - Wikipedia [en.wikipedia.org]

- 2. Uranium(III)_chloride [chemeurope.com]

- 3. Synthesis of this compound for the Pyrometallurgical Processing of Used Nuclear Fuel - UNT Digital Library [digital.library.unt.edu]

- 4. Chemistry of trivalent uranium. The synthesis and reaction chemistry of the tetrahydrofuran adduct of this compound, UCl/sub 3/(THF)sub(x) (Journal Article) | ETDEWEB [osti.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Uranium tetrachloride - Wikipedia [en.wikipedia.org]

- 8. Uranium tetrachloride - Wikiwand [wikiwand.com]

- 9. Schlenk line - Wikipedia [en.wikipedia.org]

- 10. Tips and Tricks for the Lab: Air-Sensitive Techniques (4) - ChemistryViews [chemistryviews.org]

- 11. uomus.edu.iq [uomus.edu.iq]

- 12. pharmajournal.net [pharmajournal.net]

- 13. scribd.com [scribd.com]

- 14. operations.ok.ubc.ca [operations.ok.ubc.ca]

- 15. ehs.washington.edu [ehs.washington.edu]

- 16. epfl.ch [epfl.ch]

- 17. pnnl.gov [pnnl.gov]

- 18. berry.chem.wisc.edu [berry.chem.wisc.edu]

- 19. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 20. Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. www1.udel.edu [www1.udel.edu]

Thermodynamic Properties of Molten Uranium Trichloride (UCl₃): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Molten uranium trichloride (B1173362) (UCl₃) is a key material in various advanced nuclear energy applications, particularly in the development of Molten Salt Reactors (MSRs) and pyrochemical reprocessing of spent nuclear fuel.[1] A thorough understanding of its thermodynamic properties in the molten state is crucial for the design, safety analysis, and efficient operation of these systems. This technical guide provides a comprehensive overview of the core thermodynamic properties of molten UCl₃, including detailed experimental protocols for their determination and a summary of available data.

Core Thermodynamic Properties of UCl₃

The thermodynamic behavior of molten UCl₃ is characterized by several key physical and chemical properties. These properties are essential for modeling heat transfer, fluid dynamics, and chemical reactivity within a high-temperature molten salt environment.

Data Summary

The following tables summarize the available quantitative data for the key thermodynamic properties of uranium trichloride.

Table 1: Fundamental Properties of this compound

| Property | Value | Citations |

| Molar Mass | 344.39 g/mol | [2] |

| Melting Point | 837 - 842 °C (1110 - 1115 K) | [2][3][4][5][6] |

| Boiling Point | 1657 - 1780 °C (1930 - 2053 K) | [2][3][4][5][6] |

| Density (Solid at 20°C) | 5.35 - 5.50 g/cm³ | [2][4][5][6] |

Table 2: Enthalpy and Entropy of Fusion of this compound

| Property | Value | Citations |

| Enthalpy of Fusion (ΔHfus) | 14.7 kcal/mol (61.5 kJ/mol) | [7] |

| Entropy of Fusion (ΔSfus) | ~13.2 cal/(mol·K) (~55.2 J/(mol·K)) | Calculated |

Note: The entropy of fusion is calculated using the formula ΔSfus = ΔHfus / Tm, where Tm is the melting temperature in Kelvin.

Table 3: Heat Capacity of this compound

| Phase | Temperature Range (°C) | Heat Capacity (Cp) | Citations |

| Solid | 0 - 725 | See equation below | [3] |

| Molten | - | Limited data available for pure UCl₃; see note. | [8] |

The heat capacity of solid UCl₃ can be derived from enthalpy data.[3] For molten UCl₃, experimental data for the pure salt is scarce. However, molecular dynamics simulations of KCl-UCl₃ molten salts suggest that the molar heat capacity of UCl₃ in the mixture remains relatively constant at approximately 33.63 J/(mol·K) across various compositions.[8]

Equation for Heat Capacity of Solid UCl₃ (derived from enthalpy data): A precise temperature-dependent equation for the heat capacity of solid UCl₃ up to 725 °C can be fitted from the enthalpy data provided in the literature.[3]

Table 4: Vapor Pressure of Molten this compound

| Temperature Range (K) | Vapor Pressure Equation | Citations |

| 1110 - 1950 | log₁₀(P/atm) = 24.044 - 14340/T - 5.03 log₁₀(T) | [9] |

Note: This equation is provided for the liquid phase of UCl₃.

Experimental Protocols

Accurate determination of the thermodynamic properties of molten UCl₃ requires specialized high-temperature experimental techniques. The following sections detail the methodologies for key experiments.

Differential Scanning Calorimetry (DSC) for Melting Point and Enthalpy of Fusion

Differential Scanning Calorimetry is a primary technique for measuring thermal transitions such as melting point and enthalpy of fusion.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of high-purity UCl₃ is hermetically sealed in a crucible made of a compatible material (e.g., gold, platinum, or a suitable alloy) to prevent reaction and volatilization.[10][11] All sample handling must be performed in an inert atmosphere (e.g., an argon-filled glovebox) to prevent oxidation and hydrolysis.

-

Instrument Setup: A high-temperature DSC apparatus, such as a Netzsch 404 F1 Pegasus or similar, is used.[10] The instrument is calibrated using standard reference materials with known melting points and enthalpies of fusion that span the temperature range of interest.[10]

-

Measurement: The sample crucible and an empty reference crucible are placed in the DSC furnace. The furnace is heated and cooled at a controlled rate (e.g., 5-10 °C/min) over a temperature range that encompasses the melting point of UCl₃.[6] A continuous purge of high-purity inert gas is maintained throughout the experiment.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset temperature of the endothermic melting peak. The enthalpy of fusion is calculated by integrating the area of the melting peak.

Transpiration Method for Vapor Pressure Measurement

The transpiration method is a dynamic technique suitable for measuring the vapor pressure of materials with relatively low volatility at high temperatures.[12]

Methodology:

-

Apparatus Setup: A furnace capable of maintaining a stable, uniform high temperature is used. A corrosion-resistant tube (e.g., quartz or alumina) containing a crucible with the UCl₃ sample is placed within the furnace. An inert carrier gas (e.g., high-purity argon) delivery system with precise flow control is connected to the tube. A condenser is placed downstream to collect the transported vapor.[13]

-

Measurement: The furnace is heated to the desired temperature. The inert carrier gas is passed over the molten UCl₃ sample at a constant, known flow rate. The flow rate must be slow enough to ensure the carrier gas becomes saturated with UCl₃ vapor but fast enough to prevent back-diffusion.

-

Sample Collection and Analysis: The UCl₃ vapor is transported by the carrier gas and condensed in a cooler section of the apparatus. The experiment is run for a specific duration. The amount of condensed UCl₃ is determined gravimetrically or by chemical analysis.

-

Vapor Pressure Calculation: The partial pressure of UCl₃ in the saturated carrier gas is calculated using the ideal gas law and Dalton's law of partial pressures, based on the amount of UCl₃ transported, the total volume of carrier gas used, and the temperature of the sample.

Archimedes' Method for Molten Salt Density

The Archimedes' principle provides a reliable method for determining the density of liquids at high temperatures.

Methodology:

-

Apparatus: A high-temperature furnace containing the molten UCl₃ in a crucible is placed below a precision balance. A plummet (or bob) of a known mass and volume, made from a dense, non-reactive material (e.g., tungsten or a platinum alloy), is suspended from the balance by a fine wire.

-

Measurement: The weight of the plummet is first measured in the inert atmosphere above the melt. Then, the plummet is fully submerged in the molten UCl₃, and its apparent weight is measured. Measurements are taken at various temperatures to determine the temperature dependence of the density.

-

Density Calculation: The density of the molten salt is calculated from the difference between the weight of the plummet in the inert gas and its apparent weight when submerged in the molten salt, the volume of the plummet, and corrections for the thermal expansion of the plummet and the surface tension of the salt.

References

- 1. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 2. ia801609.us.archive.org [ia801609.us.archive.org]

- 3. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 4. gain.inl.gov [gain.inl.gov]

- 5. Uranium(III) chloride - Wikipedia [en.wikipedia.org]

- 6. osti.gov [osti.gov]

- 7. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 8. Transient Covalency in Molten Uranium(III) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 9. labcell.com [labcell.com]

- 10. inis.iaea.org [inis.iaea.org]

- 11. researchgate.net [researchgate.net]

- 12. Uranium - Wikipedia [en.wikipedia.org]

- 13. scholarworks.wmich.edu [scholarworks.wmich.edu]

Unveiling the Electronic Frontier: An In-depth Technical Guide to the Electronic Structure of Uranium Trichloride Complexes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the electronic structure of uranium trichloride (B1173362) (UCl₃) and its complexes. Uranium, a key element in nuclear applications, exhibits complex electronic behavior dominated by its 5f orbitals. Understanding the electronic structure of U(III) chloride complexes is crucial for advancements in nuclear fuel reprocessing, waste management, and the development of novel therapeutic and diagnostic agents. This document details the synthesis, structural characterization, and theoretical investigation of these fascinating compounds, presenting quantitative data in a clear, comparative format and outlining detailed experimental and computational protocols.

Core Concepts: The Electronic Structure of Trivalent Uranium

The electronic configuration of U(III) is [Rn] 5f³. The three unpaired 5f electrons are responsible for the paramagnetic nature of these complexes and play a central role in their bonding and reactivity. The extent of 5f orbital participation in bonding with chloride and other ligands determines the degree of covalency in the U-L bonds, influencing the overall stability and properties of the complex. The coordination environment around the uranium center significantly impacts the splitting of the 5f orbitals, which can be probed by various spectroscopic techniques and rationalized through computational modeling.

Synthesis of Uranium Trichloride and its Complexes

The preparation of pure, anhydrous UCl₃ is a critical first step for the synthesis of its complexes. Several methods have been developed, each with its advantages and challenges.

Synthesis of Anhydrous this compound

Common synthetic routes to anhydrous UCl₃ include:

-

Reduction of Uranium Tetrachloride (UCl₄): This is a widely used method where UCl₄ is reduced by a suitable reducing agent.

-

With Dihydrogen: Heating UCl₄ in a stream of hydrogen gas can yield UCl₃.

-

With Uranium Metal: The reaction of UCl₄ with uranium metal in a molten salt eutectic, such as NaCl-KCl, at elevated temperatures (670–710 °C) produces UCl₃.

-

-

Gas-Solid Reaction: The reaction of uranium hydride (UH₃) with ammonium (B1175870) chloride vapor in a vertical tube furnace offers a route that avoids some of the hazardous reagents used in other methods.

Synthesis of UCl₃ Complexes with Organic Ligands

UCl₃ readily forms adducts with a variety of organic ligands, particularly those containing oxygen or nitrogen donor atoms. These complexes are often more soluble in common organic solvents than the parent UCl₃, facilitating further reactivity studies.

-

UCl₃(THF)ₓ Complexes: The reaction of UCl₃ with tetrahydrofuran (B95107) (THF) yields solvated complexes. The exact stoichiometry can vary depending on the reaction and crystallization conditions. A common method involves the reduction of UCl₄ in the presence of THF.

-

UCl₃(Pyridine)ₓ Complexes: Pyridine (B92270) and its derivatives form stable complexes with UCl₃. These can be synthesized by direct reaction of UCl₃ with pyridine or by reduction of UCl₄ in a pyridine-containing solvent.

Structural Characterization

The precise arrangement of atoms in UCl₃ complexes is fundamental to understanding their electronic structure. X-ray crystallography is the definitive method for determining these structures in the solid state.

Crystal Structure of Anhydrous UCl₃

Anhydrous UCl₃ crystallizes in a hexagonal system with the P6₃/m space group. Each uranium(III) ion is nine-coordinate, surrounded by nine chloride ions in a tricapped trigonal prismatic geometry.

Crystal Structures of UCl₃ Complexes

The coordination number and geometry of uranium in UCl₃ complexes can vary depending on the steric and electronic properties of the ancillary ligands.

Table 1: Selected Crystallographic Data for UCl₃ and its Complexes

| Compound | Crystal System | Space Group | U Coordination Number | U-Cl Bond Lengths (Å) | U-Ligand Bond Lengths (Å) |

| UCl₃ | Hexagonal | P6₃/m | 9 | 2.89 - 3.01[1] | N/A |

| [UCl₃(py)₄]₂ | Monoclinic | P2₁/n | 7 | 2.67 (terminal), 2.85-2.95 (bridging) | 2.63-2.67 (U-N) |

| [UCl(py)₄(μ-Cl)₃U(py)₂(μ-Cl)₃UCl₂(py)₃] | Triclinic | P-1 | 7, 6, 7 | 2.63-2.96 | 2.61-2.68 (U-N) |

| UCl₃(THF)₂ | Monoclinic | C2/c | 8 | 2.75 (terminal), 2.89-2.93 (bridging) | 2.48-2.50 (U-O) |

Spectroscopic and Magnetic Properties

Spectroscopic techniques provide valuable insights into the electronic energy levels and bonding within UCl₃ complexes.

Vibrational Spectroscopy

Raman and infrared (IR) spectroscopy probe the vibrational modes of the complexes, which are sensitive to bond strengths and coordination geometry.

Table 2: Raman Spectroscopic Data for UCl₃ at Various Temperatures [2][3][4]

| Temperature (K) | E₂g (cm⁻¹) | A₁g (cm⁻¹) | E₁g (cm⁻¹) | A₁g (cm⁻¹) | E₂g (cm⁻¹) |

| 298 | 83.6 | 178.7 | 186.1 | 210.3 | 215.4 |

| 398 | 82.9 | 178.2 | 185.0 | 209.4 | 215.0 |

| 498 | 82.2 | 176.8 | 184.1 | 208.4 | 214.5 |

| 598 | 81.6 | 175.6 | 183.2 | 207.2 | 214.0 |

| 698 | 80.9 | 174.4 | 182.2 | 206.0 | 213.5 |

| 798 | 80.1 | 173.1 | 180.9 | 204.8 | 212.8 |

| 871 | 79.7 | 172.2 | 179.8 | 204.0 | 212.1 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the paramagnetic nature of U(III), the NMR spectra of its complexes exhibit large chemical shift ranges and significant line broadening.[5] However, these paramagnetic shifts provide detailed information about the distribution of the unpaired electron spin density throughout the molecule, offering a sensitive probe of the electronic structure and bonding.

Computational Investigation of Electronic Structure

Theoretical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in actinide complexes.

Table 3: Commonly Employed Computational Methods for Uranium Complexes

| Method | Functionals | Basis Sets (Uranium) | Basis Sets (Other Atoms) | Key Insights |

| DFT | B3LYP, PBE0, B3PW91[6] | ECP60MWB, LANL2DZ | 6-31G(d), cc-pVDZ | Optimized geometries, vibrational frequencies, orbital energies, nature of bonding (NBO, QTAIM analysis) |

| a-initio | CASSCF, CASPT2 | Relativistic | All-electron | Accurate treatment of multi-reference character, excited states |

Experimental Protocols

General Considerations

All manipulations should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques due to the air and moisture sensitivity of U(III) compounds. Solvents should be rigorously dried and deoxygenated prior to use.

Synthesis of [UCl₃(py)₄]₂

-

Reaction Setup: In a glovebox, a Schlenk flask is charged with UCl₄ and magnesium turnings.

-

Solvent Addition: Anhydrous pyridine is added to the flask.

-

Reaction: The mixture is stirred at room temperature for 24-48 hours. The color of the solution will change, indicating the reduction of U(IV) to U(III).

-

Workup: The reaction mixture is filtered to remove excess magnesium and magnesium chloride.

-

Crystallization: The filtrate is concentrated, and the product is crystallized by layering with a less polar solvent such as diethyl ether or hexane (B92381) at low temperature (-35 °C).

X-ray Crystallography

-

Crystal Mounting: A suitable single crystal is selected under a microscope in a glovebox and mounted on a cryoloop with paratone oil.

-

Data Collection: The crystal is transferred to a diffractometer equipped with a cryostat (typically 100-150 K). Data is collected using Mo Kα or Cu Kα radiation.

-

Structure Solution and Refinement: The structure is solved using direct methods and refined by full-matrix least-squares on F².

Raman Spectroscopy

-

Sample Preparation: A small amount of the crystalline sample is sealed in a quartz capillary under an inert atmosphere.

-

Data Acquisition: The capillary is placed in the sample compartment of a Raman spectrometer. Spectra are typically excited with a laser in the visible or near-infrared region (e.g., 532 nm, 785 nm) to minimize fluorescence. For temperature-dependent studies, a heating/cooling stage is used.

-

Data Analysis: The resulting spectra are processed to identify the vibrational modes.

NMR Spectroscopy of Paramagnetic Complexes[5][7][8][9]

-

Sample Preparation: A sample of the complex is dissolved in a deuterated solvent in an NMR tube under an inert atmosphere.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Due to the rapid relaxation of nuclei in paramagnetic complexes, shorter relaxation delays and wider spectral windows are often necessary.

-

Data Analysis: The spectra are referenced to the residual solvent peak. The large paramagnetic shifts are analyzed to understand the spin delocalization mechanisms.

Visualizations

Caption: Experimental workflow for the synthesis and characterization of UCl₃ complexes.

Caption: Logical workflow for the computational analysis of the electronic structure of UCl₃ complexes.

References

- 1. next-gen.materialsproject.org [next-gen.materialsproject.org]

- 2. osti.gov [osti.gov]

- 3. researchgate.net [researchgate.net]

- 4. In Situ High-Temperature Raman Spectroscopy of UCl3: A Combined Experimental and Theoretical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemistry.du.ac.in [chemistry.du.ac.in]

- 6. Assessment of Various Density Functional Theory Methods for Finding Accurate Structures of Actinide Complexes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Coordination Chemistry of Uranium Trichloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the coordination chemistry of uranium trichloride (B1173362) (UCl₃), a critical precursor for the synthesis of a wide array of uranium(III) compounds. This document outlines its synthesis, structural characteristics, and reactivity with various donor ligands, with a focus on providing actionable data and experimental protocols for researchers in chemistry and related scientific fields.

Introduction to Uranium(III) and Uranium Trichloride

Uranium, the heaviest naturally occurring element, exhibits a rich and varied chemistry, with accessible oxidation states ranging from +2 to +6. The trivalent state, U(III), is of particular interest due to its reactivity, which is valuable in organometallic synthesis and small molecule activation. This compound (UCl₃) is one of the most common and versatile starting materials for accessing U(III) chemistry.[1][2] It is a green crystalline solid that is highly hygroscopic and soluble in water.[3]

Anhydrous UCl₃ adopts a hexagonal crystal structure where each uranium atom is nine-coordinate, surrounded by nine chloride ions in a tricapped trigonal prismatic geometry.[3] This high coordination number is characteristic of the large ionic radius of the U³⁺ ion. However, the coordination sphere of uranium is highly flexible and readily changes upon reaction with Lewis basic ligands.

Synthesis of this compound and Key Precursors

The synthesis of pure, anhydrous UCl₃ is crucial for subsequent coordination chemistry studies. Several methods have been developed, ranging from high-temperature solid-state reactions to solution-based reductions. A common challenge is preventing the formation of UCl₄ or oxide impurities.[4][5]

Anhydrous this compound (UCl₃)

High-purity UCl₃ can be synthesized through various methods, including the reduction of uranium tetrachloride (UCl₄). Common reducing agents include hydrogen gas at elevated temperatures or uranium metal itself in a molten salt medium.[3] Another effective method involves the reaction of uranium hydride (UH₃) with ammonium (B1175870) chloride (NH₄Cl) vapor, which proceeds through a uranium ammonium chloride intermediate that is subsequently decomposed at higher temperatures to yield UCl₃.[4]

Soluble Precursors: UCl₃(THF)ₓ Adducts

Due to the insolubility of UCl₃ in many common organic solvents, its tetrahydrofuran (B95107) (THF) adducts, such as UCl₃(THF)₂, are invaluable as soluble starting materials.[6][7] These can be conveniently synthesized from the more accessible UCl₄ without the need for uranium metal.[6][8]

Experimental Protocols

The following protocols are generalized from established literature procedures. All manipulations should be performed using standard Schlenk line or glovebox techniques under an inert atmosphere (e.g., argon or nitrogen). Solvents must be rigorously dried and deoxygenated prior to use.

Protocol for Synthesis of UCl₃(THF)₂ from UCl₄

This protocol is adapted from procedures described for the reduction of UCl₄ using potassium hydride (KH).[6][8]

Reagents and Materials:

-

Uranium tetrachloride (UCl₄)

-

Potassium hydride (KH)

-

Anhydrous, deoxygenated tetrahydrofuran (THF)

-

Anhydrous, deoxygenated diethyl ether (Et₂O) or pentane (B18724)

-

Schlenk flask and other standard inert atmosphere glassware

-

Cannula and filter cannula (or Celite pad for filtration)

Procedure:

-

In an inert atmosphere glovebox, charge a Schlenk flask with UCl₄ (1.0 eq) and KH (1.0-1.1 eq).

-

Remove the flask from the glovebox and connect it to a Schlenk line.

-

Add anhydrous THF (e.g., 15 mL for ~0.26 mmol UCl₄) to the flask at room temperature.

-

Stir the resulting mixture vigorously. The reaction is typically complete within 1-2 hours. The solution will change color, and a solid byproduct (KCl) will precipitate.

-

Filter the reaction mixture to remove the insoluble byproducts. This can be done by cannula transfer through a filter cannula or by filtration over a pad of Celite in a glovebox.

-

Reduce the volume of the filtrate under vacuum to approximately 10 mL.

-

Crystallize the product. This can be achieved by vapor diffusion of a less polar solvent like diethyl ether or pentane into the concentrated THF solution at room temperature or -30 °C.

-

Collect the resulting blue crystals, wash with a small amount of cold THF or pentane, and dry under vacuum.

Protocol for Synthesis of Anhydrous UCl₃ via Molten Salt Reaction

This protocol describes a high-temperature synthesis from uranium metal and a chlorinating agent like cupric chloride (CuCl₂) in a molten eutectic salt mixture.[9]

Reagents and Materials:

-

Uranium metal (turnings or dendritic)

-

Anhydrous cupric chloride (CuCl₂)

-

Lithium chloride-potassium chloride (LiCl-KCl) eutectic salt

-

High-temperature furnace

-

Reaction vessel (e.g., zirconia-coated graphite (B72142) crucible)

-

Vacuum pump

Procedure:

-

Inside an inert atmosphere glovebox, combine uranium metal (excess), CuCl₂ (1.0 eq), and LiCl-KCl eutectic salt in the reaction vessel.

-

Seal the vessel and transfer it to a high-temperature furnace.

-

Evacuate the vessel to a pressure below 5 Torr.

-

Heat the furnace to a temperature sufficient to melt the salt and initiate the reaction (e.g., 650 °C).

-

Maintain this temperature for 1-2 hours to allow the reaction to go to completion: 2 U + 3 CuCl₂ → 2 UCl₃ + 3 Cu.

-

After the reaction period, the byproducts (e.g., copper metal) can be separated from the UCl₃-containing salt mixture. Further purification may involve high-temperature distillation to remove volatile components.

Coordination Chemistry of UCl₃

This compound acts as a Lewis acid, reacting with a variety of neutral and anionic ligands to form coordination complexes. The resulting complexes exhibit a range of coordination numbers and geometries, largely dictated by the steric and electronic properties of the incoming ligands.

Complexes with O-Donor Ligands

The most well-studied O-donor ligand complexes of UCl₃ are those with tetrahydrofuran (THF). The synthesis of UCl₃(THF)ₓ adducts is a common entry point into U(III) solution chemistry.[6][8] The number of coordinated THF molecules can vary, and these ligands can be displaced by other donors.

Complexes with N-Donor Ligands

Neutral N-donor ligands, such as pyridine (B92270) and multidentate amine or imine ligands, form stable complexes with UCl₃. The reaction of UCl₄ with magnesium turnings in pyridine, for instance, yields [UCl₃(py)₄], which can exist as dimeric or trimeric structures in the solid state, featuring bridging chloride ligands.[10] Tripodal N-donor ligands can encapsulate the U(III) ion, leading to well-defined coordination spheres.[11][12]

Organometallic Complexes

UCl₃ is a key precursor for U(III) organometallic chemistry, particularly for the synthesis of cyclopentadienyl (B1206354) (Cp) and substituted-cyclopentadienyl complexes.[3] Salt metathesis reactions between UCl₃ (often as a THF adduct) and alkali metal cyclopentadienides (e.g., KC₅Me₅) are commonly employed. These reactions can yield mono-ring, bis-ring, or tris-ring complexes depending on the stoichiometry and reaction conditions.[13]

Quantitative Structural Data

The structural parameters of UCl₃ coordination complexes provide insight into the nature of the uranium-ligand bonding. The following tables summarize representative crystallographic data for various complexes.

| Compound | U-Cl (Å) Range | U-O (Å) Range | U-N (Å) Range | Coord. No. | Geometry | Reference |

| [UCl₃(py)₄]₂ | 2.734(2) - 2.936(2) | - | 2.690(8) - 2.772(7) | 8 | Distorted Bicapped Trigonal Prism | [10] |

| [U(tpza)I₃(THF)] | - | 2.508(4) | 2.646(5) - 2.722(5) | 8 | Distorted Square Antiprism | [12] |

| [U(tpza)I₃(MeCN)] | - | - | 2.607(11) - 2.724(9) | 8 | Distorted Square Antiprism | [12] |

Table 1: Selected Bond Lengths and Coordination Geometries for U(III) Complexes with O- and N-Donor Ligands.

| Compound | U-Cl (Å) Range | U-C (Cp) (Å) Range | Other U-Ligand (Å) | Coord. No. | Geometry | Reference |

| (C₅Me₅)UI₂(THF)₃ | - | 2.72(2) - 2.75(2) | U-I: 3.161(1) - 3.179(1)U-O: 2.496(8) - 2.594(10) | 8 | Pseudo-octahedral | [13] |

| (C₅Me₅)₂UI(THF) | - | 2.73(1) - 2.78(1) | U-I: 3.064(1)U-O: 2.449(9) | 8 (formally) | Pseudo-tetrahedral | [13][14] |

Table 2: Selected Bond Lengths and Coordination Geometries for U(III) Organometallic Complexes.

Visualizing Workflows and Relationships

Experimental Workflow

The general workflow for synthesizing and characterizing a UCl₃ coordination complex from a soluble precursor is illustrated below.

UCl₃ Reactivity Pathways

This compound serves as a versatile entry point to various classes of U(III) compounds through distinct reaction pathways.

Conclusion

The coordination chemistry of this compound is a rich and expanding field. As a fundamental building block, UCl₃ and its soluble derivatives provide access to a vast landscape of uranium(III) complexes with diverse structures and reactivity. The protocols and data presented in this guide serve as a foundational resource for researchers aiming to explore the fundamental properties and potential applications of these fascinating compounds, from catalysis to materials science. Careful execution of anhydrous and anaerobic synthetic techniques is paramount to success in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. New Ligands for the Coordination Chemistry of Uranium in Tetragonal- and Trigonal Ligand Fields [open.fau.de]

- 3. Uranium(III)_chloride [chemeurope.com]

- 4. Gas–solid synthesis of UCl3 using ammonium chloride and uranium hydride | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. par.nsf.gov [par.nsf.gov]

- 7. researchgate.net [researchgate.net]

- 8. osti.gov [osti.gov]

- 9. US8475756B1 - Method for the production of uranium chloride salt - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Solution and solid state structures of uranium(III) and lanthanum(III) iodide complexes of tetradentate tripodal neutral N-donor ligands [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

A Guide to Historical Methods of Uranium Trichloride Preparation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the historical methodologies employed for the synthesis of uranium trichloride (B1173362) (UCl₃). The document details key experimental protocols, presents quantitative data in a comparative format, and illustrates the general workflow of these early synthetic routes. The information is curated for professionals in research and development who require a foundational understanding of uranium chemistry.

Core Synthetic Routes

Historically, the preparation of uranium trichloride has primarily revolved around two main strategies: the reduction of uranium tetrachloride (UCl₄) and the direct oxidation of uranium metal or its hydride. These methods were crucial in the mid-20th century for the study of uranium's chemical and physical properties.

Reduction of Uranium Tetrachloride (UCl₄)

One of the most well-documented historical methods for producing UCl₃ is the reduction of UCl₄. This was typically achieved using either hydrogen gas or elemental uranium.

-

Reduction with Hydrogen: This process involves passing a stream of hydrogen gas over heated uranium tetrachloride. The high temperature facilitates the reduction of U(IV) to U(III). This method was valued for its relative simplicity and the high purity of the resulting product, as the only byproduct is hydrogen chloride gas, which is easily removed.

-

Reduction with Uranium Metal: In this approach, UCl₄ is reacted with uranium metal in a molten salt medium, such as a eutectic mixture of sodium chloride and potassium chloride.[1][2] The reaction is driven to completion by the stoichiometry of the reactants.

Oxidation of Uranium Metal and Hydride

Another significant historical pathway involves the direct chlorination of uranium metal or uranium hydride (UH₃). Various chlorinating agents have been utilized, often in a molten salt eutectic like lithium chloride-potassium chloride to serve as a reaction medium.

-

Reaction with Metal Chlorides: Early research and production, particularly at institutions like the Idaho National Laboratory (INL), utilized metal chlorides such as cadmium chloride (CdCl₂) and lead chloride (PbCl₂) for the direct production of UCl₃ in molten salts.[3] The oxidation of uranium metal by these less-electropositive metal chlorides proved to be a viable route.[3]

-

Reaction with Ammonium (B1175870) Chloride: Uranium metal or uranium hydride can be chlorinated by heating with ammonium chloride.[4] Upon heating, ammonium chloride sublimes and decomposes into ammonia (B1221849) and hydrogen chloride, which then react with the uranium source.[4]

-

Reaction of Uranium Hydride with Hydrogen Chloride: Uranium hydride was also treated with hydrogen chloride gas at elevated temperatures (250-300°C) to yield this compound.[5]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for various historical methods of UCl₃ preparation.

| Method | Reactants | Reaction Medium | Temperature | Yield | Reference(s) |

| Reduction of UCl₄ with Hydrogen | UCl₄, H₂ | Gas-solid phase | 550-600 °C | ~95% | [5] |

| Reduction of UCl₄ with Uranium Metal | UCl₄, U | Molten NaCl-KCl | 670–710 °C | - | [1][2] |

| Oxidation of U Metal with CdCl₂ | U, CdCl₂ | Molten LiCl-KCl | - | - | [3] |

| Oxidation of U Metal with PbCl₂ | U, PbCl₂ | Molten LiCl-KCl | Proposed in 1959 | - | [3] |

| Oxidation of U/UH₃ with NH₄Cl | U or UH₃, NH₄Cl | Molten LiCl-KCl | 923 K (650 °C) | - | [4] |

| Oxidation of U/UH₃ with NH₄Cl | U or UH₃, NH₄Cl | Molten NaCl | 1123 K (850 °C) | - | [4] |

| Oxidation of UH₃ with HCl | UH₃, HCl | Gas-solid phase | 250-300 °C | - | [5] |

Yield data for many historical methods are not consistently reported in the available literature.

Experimental Protocols

This section provides a detailed methodology for a key historical experiment.

Preparation of Uranium(III) Chloride by Reduction of Uranium(IV) Chloride with Hydrogen

This procedure is adapted from "Inorganic Syntheses, Volume 5".[5]

Reaction: 2UCl₄ + H₂ → 2UCl₃ + 2HCl

Apparatus: The apparatus consists of a hydrogen supply line, a flow meter, a purification train for the hydrogen gas, a reaction tube furnace, and an exit bubbler. The reaction tube should be made of a material capable of withstanding high temperatures and the corrosive nature of HCl gas, such as quartz. The uranium tetrachloride is placed in a porcelain boat within the reaction tube.

Procedure:

-

A sample of anhydrous uranium(IV) chloride is placed in a porcelain boat and inserted into the center of the quartz reaction tube.

-

The system is assembled and purged with dry nitrogen gas to remove any air and moisture.

-

A slow stream of purified, dry hydrogen is then introduced into the system. The flow rate is monitored with a flow meter.

-

The furnace is heated to a temperature of 550-600°C.

-

The reaction is allowed to proceed for a period sufficient to ensure complete conversion, typically several hours. The progress of the reaction can be monitored by observing the color change from the green of UCl₄ to the olive-green or reddish-brown of UCl₃.

-

Upon completion, the furnace is allowed to cool to room temperature under a continued flow of hydrogen.

-

Once cooled, the hydrogen flow is replaced with a stream of dry nitrogen to purge the system of any remaining hydrogen and HCl gas.

-

The product, uranium(III) chloride, is then quickly transferred to a dry, inert atmosphere container (e.g., a glovebox) for storage and handling, as it is sensitive to air and moisture.

Purity: The resulting this compound is reported to be approximately 95% pure, with the remaining 5% being unreacted uranium tetrachloride.

Visualizations

Experimental Workflow for UCl₃ Preparation via UCl₄ Reduction

Caption: Workflow for UCl₃ preparation via UCl₄ reduction.

Logical Relationships of Historical UCl₃ Synthetic Routes

Caption: Logical relationships of historical UCl₃ synthetic routes.

References

Uranium Trichloride: A Technical Overview of its Discovery and Initial Characterization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trichloride (B1173362) (UCl₃) is a significant compound in the field of nuclear chemistry, particularly for its role in the reprocessing of spent nuclear fuel and as a component in molten salt reactors.[1] This technical guide provides an in-depth overview of the discovery and initial characterization of UCl₃, with a focus on early synthesis methods and the foundational studies that determined its fundamental properties.

Historical Context: The Emergence of Uranium Trichloride

While French chemist Eugène-Melchior Péligot is credited with the first isolation of uranium metal in 1841 through the reduction of uranium tetrachloride (UCl₄) with potassium, the synthesis of this compound (UCl₃) followed later.[2][3][4] Early preparations of UCl₃ were primarily achieved through the reduction of UCl₄. Two principal methods from this initial period of study were:

-

Reduction with Hydrogen Gas: Heating uranium tetrachloride in a stream of hydrogen gas.

-

Reaction with Uranium Metal: Reacting uranium tetrachloride with uranium metal.[5]

A significant portion of the initial, in-depth characterization of UCl₃ was conducted during the Manhattan Project in the 1940s. A notable publication from this era is the 1948 paper by W. H. Zachariasen, which detailed the crystal structure of UCl₃ and referenced a 1944 Manhattan Project report by N. Baenziger and R. Rundle that provided the approximate lattice dimensions.

Initial Characterization Data

The following tables summarize the key quantitative data from the early characterization studies of this compound.

| Property | Value |

| Chemical Formula | UCl₃ |

| Appearance | Green crystalline solid |

| Molecular Weight | 344.39 g/mol |

| Melting Point | 837 °C (1110 K) |

| Boiling Point | 1657 °C (1930 K) |

| Density | 5.500 g/cm³ |

| Solubility in Water | Soluble |

Table 1: Physical and Chemical Properties of UCl₃ [5][6]

| Parameter | Value |

| Crystal System | Hexagonal |

| Space Group | P6₃/m |

| Coordination | Tricapped trigonal prismatic |

Table 2: Crystallographic Data for UCl₃ [6]

Experimental Protocols

Synthesis of this compound (Early Methods)

Two primary methods were employed for the synthesis of UCl₃ in its early studies.

1. Reduction of Uranium Tetrachloride with Hydrogen

-

Apparatus: A tube furnace capable of reaching high temperatures, a reaction tube (typically quartz or a suitable inert material), and a system for delivering a controlled flow of dry hydrogen gas.

-

Procedure:

-

A sample of uranium tetrachloride (UCl₄) is placed in the reaction tube.

-

The tube is placed in the furnace and purged with an inert gas (e.g., argon) to remove air and moisture.

-

A controlled flow of dry hydrogen gas is introduced into the reaction tube.

-

The furnace is heated to a temperature sufficient to initiate the reduction reaction.

-

The reaction is allowed to proceed until the conversion to UCl₃ is complete.

-

The system is cooled under a flow of inert gas.

-

2. Reaction of Uranium Tetrachloride with Uranium Metal

-

Apparatus: A sealed reaction vessel, typically made of a material resistant to attack by the reactants at high temperatures (e.g., a sealed tube or bomb), and a furnace.

-

Procedure:

-

Stoichiometric amounts of uranium tetrachloride (UCl₄) and finely divided uranium metal are placed in the reaction vessel in an inert atmosphere.

-

The vessel is sealed to prevent the ingress of air and moisture.

-

The vessel is heated in a furnace to a temperature that initiates the reaction.

-

The reaction mixture is held at the reaction temperature for a sufficient time to ensure complete conversion.

-

The vessel is cooled to room temperature before opening in an inert atmosphere.

-

Characterization by X-ray Diffraction (Zachariasen's Method)

-

Apparatus: An X-ray diffraction instrument equipped with a suitable X-ray source and detector.

-

Procedure:

-

A small, crystalline sample of the synthesized UCl₃ is mounted on a goniometer head.

-

The crystal is aligned in the X-ray beam.

-

X-ray diffraction patterns are collected by rotating the crystal and recording the angles and intensities of the diffracted X-ray beams.

-

The resulting diffraction data is used to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

Visualizations

Caption: Early Synthesis Pathways for this compound.

Caption: Coordination Geometry of Uranium in UCl₃.

References

A Technical Guide to the Theoretical Prediction of Uranium Trichloride (UCl₃) Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uranium trichloride (B1173362) (UCl₃) is a key compound in advanced nuclear fuel cycles, particularly in the development of molten salt reactors (MSRs) and pyroprocessing techniques for spent nuclear fuel.[1][2][3] A thorough understanding of its material properties at a fundamental level is crucial for the design, safety, and efficiency of these next-generation nuclear technologies. Computational modeling, through first-principles or ab initio methods, provides a powerful and often essential tool for predicting the structural, thermodynamic, electronic, and spectroscopic properties of UCl₃, especially under the extreme conditions found in a reactor core. These theoretical predictions, when validated by experimental data, offer invaluable insights into the behavior of UCl₃ and its interactions in complex molten salt environments.

This technical guide provides an in-depth overview of the theoretical methodologies used to predict the properties of UCl₃, presents a summary of key predicted data, and details the experimental protocols used for validation.

Computational Methodologies

The theoretical prediction of UCl₃ properties heavily relies on quantum mechanical calculations, with Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) being the most prominent methods. The complexity arising from the relativistic effects and strong electron correlation in uranium's 5f orbitals necessitates sophisticated computational approaches.

Density Functional Theory (DFT): DFT is a widely used method for calculating the electronic structure of materials. For UCl₃, standard DFT functionals like the Perdew-Burke-Ernzerhof (PBE) are often employed.[4] However, to account for the strong on-site Coulomb repulsion of the uranium 5f electrons, a Hubbard U correction (DFT+U) is frequently included.[4] This correction improves the accuracy of predicted lattice parameters and electronic properties.[4] To accurately model the weaker van der Waals interactions, dispersion corrections such as Grimme's DFT-D3 method are also incorporated.[4] For structural optimization, a plane-wave cutoff energy and a k-point grid are chosen to ensure convergence of the total energy.[4]

Ab Initio Molecular Dynamics (AIMD): AIMD simulations are used to study the properties of UCl₃ at finite temperatures, particularly in the molten state. These simulations solve the electronic structure at each time step of a molecular dynamics run, providing a first-principles description of the atomic motion. The Vienna Ab initio Simulation Package (VASP) is a commonly used software for these calculations.[5] AIMD simulations can predict thermodynamic and thermophysical properties like density, heat capacity, and mixing energies in molten salt mixtures.[6]

Quasiharmonic Approximation (QHA): To study the thermal expansion of solid UCl₃, the quasiharmonic approximation can be used in conjunction with DFT calculations. This method involves calculating phonon frequencies at different volumes to determine the vibrational free energy as a function of temperature and volume. The PHONOPY code is often used for these phonon calculations.[4]

Predicted Properties of Uranium Trichloride

Theoretical calculations have been employed to predict a range of properties for UCl₃ in both its solid and molten states.

Structural Properties

Solid UCl₃ crystallizes in a hexagonal structure with the P6₃/m space group.[7] In this structure, each uranium atom is coordinated by nine chlorine atoms in a tricapped trigonal prismatic configuration.[2] DFT calculations have been performed to predict the lattice parameters of this structure.

| Property | Theoretical Method | Predicted Value | Reference |

| Lattice Parameter 'a' | PBE + D3 | 7.35 Å | [4] |

| PBE + D3 + U (U=4.0 eV) | 7.40 Å | [4] | |

| Lattice Parameter 'c' | PBE + D3 | 4.21 Å | [4] |

| PBE + D3 + U (U=4.0 eV) | 4.31 Å | [4] | |

| Density (solid) | Experimental | 5.500 g/cm³ | [2] |

In the molten state, AIMD simulations and neutron scattering experiments suggest a more complex and heterogeneous coordination environment around the uranium ion, with distinct inner and outer coordination subshells.[2][5]

Thermodynamic Properties

The thermodynamic properties of UCl₃ are critical for reactor design and safety analysis. Theoretical predictions are often compared with experimental data from techniques like differential scanning calorimetry (DSC).

| Property | Method | Value | Reference |

| Melting Point | Experimental (DSC) | 1108.2 ± 0.2 K (835.05 ± 0.2 °C) | [4] |

| Standard Enthalpy of Formation (ΔHf°) | Experimental (Calorimetry) | -866.1 ± 2.1 kJ/mol | [8] |

| Heat Capacity (Cp) of molten UCl₃ | AIMD (DFT-dDsC) | 141.4 J/mol·K | [9] |

| AIMD (vdW-cx) | 136.9 J/mol·K | [9] | |

| CALPHAD assessment | 129.8 J/mol·K | [9] | |

| Mixing Energy in NaCl (minimum) | AIMD (DFT-dDsC) | approx. -0.074 eV per formula unit | [6] |

Electronic and Spectroscopic Properties

The electronic structure of UCl₃ is characterized by the significant role of uranium's 5f orbitals in chemical bonding.[5] DFT calculations are used to predict the electronic band structure and density of states (DOS). The projected density of states analysis shows a notable overlap between the U 5f and Cl 3p orbitals, indicating covalent character in the U-Cl bonds, especially at shorter bond distances in the molten state.[5]

The Materials Project database reports a calculated band gap of 0.00 eV for UCl₃, suggesting metallic or semi-metallic behavior.

Raman spectroscopy is a valuable tool for probing the vibrational modes of UCl₃. Theoretical calculations can predict the Raman active modes, which can then be compared with experimental spectra.

| Raman Mode | Theoretical (DFT+U, 0 K) | Experimental (298 K) |

| E₂g | 73.6 cm⁻¹ | ~83.6 cm⁻¹ |

| E₂g | 158.4 cm⁻¹ | ~178.7 cm⁻¹ |

| A₁g | 168.3 cm⁻¹ | ~186.1 cm⁻¹ |

| E₁g | 174.7 cm⁻¹ | - |

| A₁g | 201.6 cm⁻¹ | ~210.3 cm⁻¹ |

| E₂g | 204.5 cm⁻¹ | ~215.4 cm⁻¹ |

Experimental Protocols for Validation

Theoretical predictions are validated through comparison with experimental data. The following are key experimental techniques used to characterize UCl₃.

High-Temperature Neutron Diffraction

Objective: To determine the crystal structure and lattice parameters of UCl₃ as a function of temperature.

Methodology:

-

Sample Preparation: High-purity UCl₃ is synthesized and loaded into a quartz tube in an inert atmosphere (e.g., argon) glovebox. The tube is then flame-sealed under vacuum. The sample may be pre-annealed by heating above its melting point and then slowly cooling to room temperature.[4]

-

Instrumentation: The experiment is performed using a neutron powder diffractometer, such as the HIPPO instrument at the Los Alamos Neutron Science Center.[4] The sample is placed in a furnace capable of reaching high temperatures (e.g., up to 1423 K).[4]

-

Data Collection: Neutron diffraction patterns are collected at various temperatures as the sample is heated from room temperature through its melting point.

-

Data Analysis: The diffraction data are analyzed using the Rietveld refinement method to determine the crystal structure, lattice parameters, atomic positions, and atomic displacement parameters at each temperature.[4]

Differential Scanning Calorimetry (DSC)

Objective: To measure the melting point and enthalpy of fusion of UCl₃.

Methodology:

-

Instrumentation: A differential scanning calorimeter (e.g., Netzsch Pegasus 404C) is used.[4] The instrument is calibrated using standard reference materials with known melting points (e.g., indium, silver).[4][10]

-

Sample Preparation: A small amount of UCl₃ (typically a few milligrams) is hermetically sealed in a crucible (e.g., stainless steel with a crush-seal nickel disk) in an inert atmosphere to prevent oxidation and hydration.[4][11] An empty, sealed crucible is used as a reference.[11]

-

Measurement: The sample and reference crucibles are heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere.[11] The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Analysis: The melting point is determined from the onset of the endothermic peak in the DSC thermogram.[12] The enthalpy of fusion is calculated by integrating the area of the melting peak.[7]

High-Temperature Raman Spectroscopy

Objective: To measure the vibrational modes of UCl₃ as a function of temperature.

Methodology:

-

Sample Preparation: A small crystal of UCl₃ is loaded into a sealed sample holder (e.g., a fused silica (B1680970) capillary) under an inert atmosphere.

-

Instrumentation: The sample is placed in a high-temperature stage (e.g., Linkam TS1500) mounted on a Raman spectrometer/microscope.[1] A laser (e.g., 532 nm or 785 nm) is used as the excitation source.[10]

-

Data Collection: Raman spectra are collected at various temperatures as the sample is heated. The temperature of the stage is calibrated using a standard with a known phase transition temperature (e.g., the α-β transition of quartz).[1]

-

Data Analysis: The positions and intensities of the Raman bands are determined by fitting the spectra with appropriate peak functions. The temperature dependence of the Raman frequencies can then be analyzed.

Visualizations

Computational Workflow for Predicting UCl₃ Properties

Caption: A flowchart illustrating the typical computational workflow for predicting the properties of UCl₃ using first-principles methods.

Relationship Between Theoretical Models and Predicted Properties

Caption: A diagram showing the relationships between different theoretical models and the properties of UCl₃ they are typically used to predict.

References

- 1. researchgate.net [researchgate.net]

- 2. Uranium(III) chloride - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. osti.gov [osti.gov]

- 5. Transient Covalency in Molten Uranium(III) Chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 6. indico.cern.ch [indico.cern.ch]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Standard enthalpies of formation of uranium compounds. VIII. UCl3, UCl5, and UCl6 - Lookchem [lookchem.com]

- 9. osti.gov [osti.gov]

- 10. dnas.dukekunshan.edu.cn [dnas.dukekunshan.edu.cn]

- 11. web.williams.edu [web.williams.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Uranium Trichloride: CAS Number and Safety Data

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and chemical information for uranium trichloride (B1173362) (UCl₃). The following sections detail its chemical identifiers, physical and chemical properties, hazard classifications, and safety protocols. This document is intended for use by professionals in laboratory and industrial settings where this material is handled.

Chemical Identification

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various safety and chemical data sources.

| Property | Value | References |

| Physical State | Green crystalline solid | [2][3][4] |

| Melting Point | 837 °C (1539 °F; 1110 K) | [2][3][4] |

| Boiling Point | 1657 °C (3015 °F; 1930 K) | [2][3][4] |

| Density | 5.500 g/cm³ | [2][3][4] |

| Solubility in Water | Soluble | [3][4] |

| OSHA PEL | TWA 0.05 mg/m³ (as U) | [6] |

| ACGIH TLV | TWA 0.2 mg/m³ (as U) | [6] |

| NIOSH REL | TWA 0.05 mg/m³ (as U) | [7] |

| IDLH | 10 mg/m³ (as U) | [6] |

| NFPA 704 Ratings | Health: 4, Flammability: 0, Instability: 0 | [1] |

| HMIS Ratings | Health: 4, Flammability: 0, Reactivity: 0 | [1] |

Hazard Identification and Safety Precautions

This compound is a highly toxic and radioactive compound. It is crucial to handle this substance with extreme care, adhering to all safety protocols to prevent exposure and contamination.

GHS Hazard Statements:

-

H301: Toxic if swallowed. [1]

-

H331: Toxic if inhaled. [1]

-

H373: May cause damage to organs through prolonged or repeated exposure. [1]

-

H411: Toxic to aquatic life with long lasting effects. [7]

Primary Routes of Exposure:

Key Health Effects:

-

This compound is primarily damaging to the kidneys.[6]

-

It may also cause harm to the lungs, central nervous system, and immune system.[6]

-

As a radioactive substance, it may also produce cancer and genetic mutations.[7]

Experimental Protocols and Handling

Due to the hazardous nature of this compound, all work should be conducted in a designated area, such as a glovebox or a well-ventilated fume hood, to minimize the risk of inhalation and contamination.

Personal Protective Equipment (PPE):

-

Respiratory Protection: A NIOSH-approved respirator is required.[7]

-

Eye Protection: Chemical safety goggles or a face shield must be worn.[7]

-

Hand Protection: Compatible chemical-resistant gloves are mandatory.

-

Skin and Body Protection: A lab coat or other protective clothing should be worn.[1]

Emergency First Aid Procedures:

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[6]

-

Skin Contact: Remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[6]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6]

-

Ingestion: Do not induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Workflow and Safety Logic

The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.

Caption: Logical workflow for handling this compound safely.

This diagram outlines the essential steps for mitigating the risks associated with this compound. A thorough risk assessment must be conducted before any work begins, leading to the implementation of appropriate engineering controls and the use of personal protective equipment. Emergency preparedness is a critical parallel step. Following the handling of the material, proper decontamination and waste disposal procedures must be strictly followed.

References

- 1. This compound SDS | IBILABS.com [ibilabs.com]

- 2. WebElements Periodic Table » Uranium » this compound [webelements.co.uk]

- 3. Uranium(III)_chloride [chemeurope.com]

- 4. Uranium(III) chloride - Wikipedia [en.wikipedia.org]

- 5. Cas 10025-93-1,Uranium(III) chloride. | lookchem [lookchem.com]

- 6. This compound | Cl3U | CID 167444 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2spi.com [2spi.com]

An In-depth Technical Guide to the Physical Properties of Uranium Trichloride (UCl₃) Powder

For Researchers, Scientists, and Professionals in Chemical and Materials Science

This guide provides a comprehensive overview of the core physical properties of uranium trichloride (B1173362) (UCl₃) powder, a compound of significant interest in nuclear fuel reprocessing and molten salt reactor technologies.[1][2] The information is presented to support research and development activities where a thorough understanding of UCl₃'s characteristics is essential.

General Description

Uranium trichloride is an inorganic compound and a salt of uranium and chlorine.[3][4] At room temperature, it typically appears as a green crystalline solid.[4][5] Some sources also describe the appearance as red or dark purple hexagonal crystals.[6][7][8] It is known to be hygroscopic, readily absorbing moisture from the air, which necessitates handling and storage in dry, inert conditions.[3][9]

Tabulated Physical Properties

The following tables summarize the key quantitative physical properties of this compound powder. Data has been compiled from various scientific sources, and variations in reported values may be attributed to different experimental conditions and measurement techniques.

Table 1: Fundamental Properties

| Property | Value | References |

| Chemical Formula | UCl₃ | [4][5] |

| Molar Mass | 344.39 g/mol | [4] |

| Appearance | Green crystalline solid | [3][4][5] |

| Density | 5.500 g/cm³ (5500 kg/m ³) | [3][4][5] |

Table 2: Thermal Properties

| Property | Value | References |

| Melting Point | 837 °C (1110 K) | [3][4][5] |

| 835 °C | [10] | |

| 842 °C | [6][7] | |

| 1108.2 ± 0.2 K (835.05 °C) | [11][12] | |

| Boiling Point | 1657 °C (1930 K) | [3][4][5][10] |

| 1780 °C | [6] |

Table 3: Structural Properties

| Property | Value | References |

| Crystal System | Hexagonal | [11][13] |

| Space Group | P6₃/m | [11] |

| Coordination Geometry | 9-coordinate: tricapped trigonal prismatic | [3][5][14] |

| Lattice Parameters | a = 7.43 Å to 7.45 Å, c = 4.31 Å to 4.32 Å | [11] |

Table 4: Solubility

| Solvent | Solubility | References |

| Water | Soluble, very soluble | [3][4] |

| Hydrochloric Acid | More stable in solution | [3][4] |

| Acetic Acid | Soluble | [6] |

| Acetone | Insoluble | [6] |

| Benzene | Insoluble | [6] |

| Carbon Tetrachloride | Insoluble | [6] |

| Chloroform | Insoluble | [6] |

| Methanol | Reacts | [6] |

Experimental Protocols

Detailed methodologies are critical for the accurate determination of physical properties. Below are summaries of typical experimental protocols used for characterizing UCl₃.

3.1. Synthesis of this compound Powder

Several methods are employed for the synthesis of UCl₃. The choice of method can influence the purity and physical form of the final product.

-

Reduction of Uranium Tetrachloride (UCl₄):

-

With Hydrogen Gas: Uranium tetrachloride is heated in a stream of hydrogen gas. The reaction is: 2UCl₄ + H₂ → 2UCl₃ + 2HCl.[3]

-

With Uranium Metal: Uranium tetrachloride is reacted with uranium metal in a molten salt mixture, such as NaCl-KCl, at temperatures between 670–710 °C. The reaction is: 3UCl₄ + U → 4UCl₃.[3][4]

-

-

Reaction of Uranium Hydride (UH₃) with Hydrogen Chloride (HCl):

-

Chlorination using Ammonium (B1175870) Chloride (NH₄Cl):

-

Uranium metal or uranium hydride powder is blended with ammonium chloride and a salt eutectic (e.g., LiCl-KCl or NaCl).[2][15]

-

The mixture is slowly heated (e.g., to 923 K for LiCl-KCl).[2][15]

-

The NH₄Cl sublimes into ammonia (B1221849) and hydrogen chloride, which then chlorinates the uranium source to form UCl₃ within the molten salt.[2][15]

-

3.2. Determination of Thermal Properties

-

Melting Point: The melting point of UCl₃ is determined using Differential Scanning Calorimetry (DSC).[11][12]

-

A small, encapsulated sample of UCl₃ powder is placed in the DSC instrument alongside an empty reference pan.

-

The temperature of the furnace is increased at a constant rate.

-

The heat flow into the sample is monitored relative to the reference. An endothermic peak in the heat flow signal indicates the melting transition, the peak of which is taken as the melting point.[12]

-

3.3. Structural Characterization

-